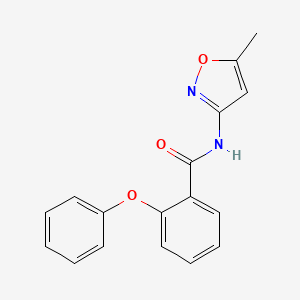

![molecular formula C16H15N3O3S B5540521 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound in focus belongs to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities and applications in medicinal chemistry. The specific moiety, benzylsulfonyl linked to a benzimidazole ring through an acetamide linker, represents a structural framework that combines aromatic and heteroaromatic systems with potential for significant chemical and biological functionalities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide, typically involves multi-step reactions starting from benzimidazole precursors. Key steps often include the acylation of 2-aminobenzimidazoles followed by sulfonylation reactions to introduce the benzylsulfonyl group. Techniques such as X-ray diffraction analysis have been employed to determine the molecular structure of related compounds, confirming the successful synthesis and crystalline structure of these molecules (Benvenuti et al., 1997).

Molecular Structure Analysis

Molecular modeling and X-ray crystallography have played crucial roles in elucidating the molecular structure of benzimidazole derivatives. These analyses reveal how the benzylsulfonyl and acetamide groups are oriented relative to the benzimidazole core, providing insights into the potential interaction sites for biological activity and chemical reactivity (Benvenuti et al., 1997).

Chemical Reactions and Properties

Benzimidazole derivatives are versatile in chemical reactivity, participating in various organic transformations. This includes nucleophilic substitution reactions, where the acetamide moiety can react with different electrophiles, and sulfonylation reactions for introducing sulfonyl groups. These reactions expand the chemical diversity and potential utility of these compounds in further synthetic applications and biological studies.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the core structure. The introduction of a benzylsulfonyl group and an acetamide linker affects these properties, potentially improving solubility in organic solvents and facilitating the formation of well-defined crystals suitable for structural analysis.

Chemical Properties Analysis

The chemical properties of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide derivatives are characterized by their ability to participate in hydrogen bonding, due to the presence of amide groups, and their potential for further functionalization through the sulfonyl group. These properties make them interesting candidates for developing more complex molecules with tailored biological activities or physicochemical characteristics.

科学的研究の応用

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activity : Devi et al. (2022) synthesized derivatives of 2-mercaptobenzimidazole, which showed significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

- Synthesis and Genotoxic Properties : Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which were investigated for their antimicrobial and genotoxic activities (Benvenuti, Severi, et al., 1997).

Anticancer and Cytotoxic Properties

- Novel Sulphonamide Derivatives with Antimicrobial Activity : Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, finding good antimicrobial activity and significant cytotoxic properties for some compounds (Fahim & Ismael, 2019).

- Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) also investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity, revealing potential use in COVID-19 drug development (Fahim & Ismael, 2021).

Other Applications

- Antioxidants for Base Oil : Basta et al. (2017) prepared some benzimidazole derivatives, including 2(1-H benzo(d)imidazole-2-y1)thio N-butyl acetamide, and studied them as antioxidants for base stock, demonstrating their utility in industrial applications (Basta, El-Bassoussi, et al., 2017).

特性

IUPAC Name |

2-(2-benzylsulfonylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-15(20)10-19-14-9-5-4-8-13(14)18-16(19)23(21,22)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBVYGXBOSHOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)